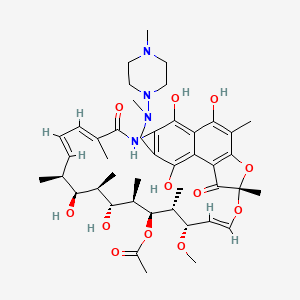

N-Methyl Rifampicin

Description

Properties

Molecular Formula |

C44H62N4O12 |

|---|---|

Molecular Weight |

839.0 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[methyl-(4-methylpiperazin-1-yl)amino]methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C44H62N4O12/c1-22-13-12-14-23(2)43(56)45-34-29(21-47(10)48-18-16-46(9)17-19-48)38(53)31-32(39(34)54)37(52)27(6)41-33(31)42(55)44(8,60-41)58-20-15-30(57-11)24(3)40(59-28(7)49)26(5)36(51)25(4)35(22)50/h12-15,20,22,24-26,30,35-36,40,50-54H,16-19,21H2,1-11H3,(H,45,56)/b13-12+,20-15+,23-14+/t22-,24+,25+,26+,30-,35-,36+,40+,44-/m0/s1 |

InChI Key |

HOWFLFURDYGQJW-MUEFVOPRSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)CN(C)N5CCN(CC5)C)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)CN(C)N5CCN(CC5)C)C |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of N Methyl Rifampicin

Advanced Chemical Synthesis Methodologies for N-Methyl Rifampicin (B610482)

The synthesis of N-Methyl Rifampicin, a significant derivative of the rifamycin (B1679328) class of antibiotics, involves intricate chemical strategies. These methodologies are designed to selectively modify the parent rifamycin structure to enhance its properties.

Cyclization and Condensation Reactions from Rifamycin S

The journey from Rifamycin S to rifampicin derivatives like this compound is a multi-step process that prominently features cyclization and condensation reactions. Rifamycin S, a key intermediate obtained from the fermentation of Nocardia mediterranei, serves as the primary starting material. researchgate.netchimia.ch

The synthesis of the rifampicin scaffold typically involves the following key steps:

Cyclization: Rifamycin S undergoes a cyclization reaction to form an intermediate. For instance, in the synthesis of Rifampicin, Rifamycin S is reacted with N,N-dihydroxymethyl tert-butylamine (B42293) to yield a rifamycin-zine reaction solution. This step is crucial for creating the necessary reactive sites for subsequent modifications.

Condensation: The intermediate from the cyclization step is then subjected to a condensation reaction. In the synthesis of Rifampicin, this involves reacting the intermediate with 1-methyl-4-aminopiperazine. This reaction attaches the piperazine (B1678402) moiety to the C3 position of the rifamycin core.

A "one-pot" synthesis method has also been developed to streamline this process. This approach involves the direct cyclization, hydrolysis, and condensation of Rifamycin S without the need to isolate intermediates, thereby simplifying the procedure and reducing production time. google.com

Regioselective N-Methylation Approaches

A critical step in the synthesis of this compound is the regioselective methylation of the piperazine nitrogen. This process must be carefully controlled to avoid unwanted side reactions, such as O-methylation on the rifamycin core.

One notable method employs [¹¹C]methyl triflate as the methylating agent. This approach offers high efficiency and regioselectivity. The reaction mechanism involves a nucleophilic attack at the piperazine nitrogen, with the triflate group serving as an effective leaving group. vulcanchem.com This method has been shown to achieve high radiochemical purity, which is particularly important for applications like positron emission tomography (PET). snmjournals.org

Researchers have explored various reaction conditions to optimize the N-methylation process. These studies have investigated different bases and solvents to achieve the desired rate, yield, and regioselectivity. For instance, the use of potassium carbonate as a base in a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) has been identified as an effective combination for N-methylation. nih.gov

Table 1: Optimization of [¹¹C]Rifampicin Synthesis via N-Methylation

| Parameter | Condition 1 | Condition 2 (Optimal) |

| Methylating Agent | [¹¹C]Methyl Iodide | [¹¹C]Methyl Triflate |

| Solvent | MEK/Acetonitrile | Methyl Ethyl Ketone (MEK) |

| Temperature | Ambient to 85°C | 85°C |

| Reaction Time | ~50 minutes | 1 minute |

| Yield | 15-25% | 46.8% |

| Radiochemical Purity | - | >99% |

Data sourced from multiple studies investigating the synthesis of radiolabeled rifampicin. snmjournals.org

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

The synthesis of this compound relies on the availability of specific precursors and the strategic derivatization of intermediates. The primary precursor is Rifamycin S, which is oxidized from Rifamycin B, a product of fermentation. chimia.ch

The synthesis of the rifampicin scaffold from Rifamycin S involves the formation of a crucial intermediate, 3-formylrifamycin SV. google.comgoogle.com This intermediate is then reacted with an aminopiperazine derivative to form the final product.

In the context of this compound, the precursor would be a desmethyl version of rifampicin, which is then subjected to N-methylation. The synthesis of this desmethyl precursor follows a similar pathway to that of rifampicin, but utilizes a different aminopiperazine in the condensation step.

The starting material for the synthesis of rifampicin and its derivatives is 1-amino-4-methyl-piperazine (AMP). researchgate.net This compound is also a known degradation product of rifampicin.

Microwave-Assisted Synthesis Techniques for Rifamycin Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as reduced reaction times and increased yields. acs.orgrsc.org This technology has been applied to the synthesis of various heterocyclic compounds, including derivatives of rifamycin. conicet.gov.arniscpr.res.inpensoft.net

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles of this technique are applicable to the reactions involved, such as N-alkylation and condensation. Microwave irradiation can facilitate the nucleophilic attack of the amine group on the carbonyl group, which is a key step in the formation of the rifamycin scaffold. pensoft.net This method has the potential to make the synthesis of rifamycin derivatives more efficient and environmentally friendly. acs.orgscispace.com

Semisynthetic Modifications of the Rifamycin Scaffold

The versatility of the rifamycin scaffold allows for a wide range of semisynthetic modifications, leading to the development of new derivatives with improved properties.

N-Alkylation and N-Aminopiperazine Moiety Modifications

Modifications to the N-aminopiperazine moiety at the C3 position of the rifamycin core have been a major focus of research. These modifications aim to enhance the antibacterial activity and pharmacokinetic properties of the resulting compounds.

N-alkylation of the piperazine ring is a common strategy. mdpi.com The nature of the alkyl group can significantly influence the drug's interaction with lipid membranes, which in turn affects its therapeutic behavior. nih.gov For example, the replacement of the methyl group in rifampicin with a cyclopentyl group results in rifapentine (B610483), a derivative with different pharmacokinetic properties. nih.gov

The synthesis of these derivatives typically involves the condensation of 3-formyl-rifamycin SV with the desired N-substituted aminopiperazine. google.comgoogleapis.com A variety of N-cycloalkylpiperazines can be prepared and used in this condensation reaction to generate a library of rifamycin derivatives with diverse substitutions at the piperazine nitrogen. google.com

Ansa Bridge Modifications and Their Conformational Impact

The ansa bridge, a long aliphatic chain spanning the naphthoquinone core, is a critical determinant of the conformational flexibility and biological activity of rifamycins (B7979662). rsc.org While most modifications to the ansa bridge that significantly alter its conformation lead to a loss of activity, certain subtle changes are tolerated and can even be beneficial. nih.gov

The conformational flexibility of the ansa bridge allows the molecule to adapt its polarity and lipophilicity to traverse the bacterial cell barrier and recognize its target, the bacterial RNA polymerase (RNAP). rsc.org Spectroscopic studies have revealed the existence of temperature- and solvent-dependent equilibria between different conformers (A, B, and C types). acs.org The A- and B-type conformers have a more hydrophilic and "open" ansa bridge, while the C-type is more lipophilic with a "closed" structure. acs.org The presence of water is crucial for the formation of the B- and C-type conformers. acs.org In rifampicin, intramolecular hydrogen bonds involving the lactam moiety of the ansa bridge favor the more hydrophilic A-type conformer. acs.org

Specific modifications that have been explored include:

Hydroxylation at C-25: This modification is tolerated and can retain activity. nih.gov

Demethylation at C-24: 24-desmethyl rifampicin has shown equivalent or enhanced activity against some bacteria compared to rifampicin. nih.govfrontiersin.org

C-25 Carbamate (B1207046) Derivatives: These derivatives have been synthesized to be resistant to ADP-ribosyl transferases, a mechanism of bacterial resistance. mdpi.com

Unsuccessful Modifications: Changes such as creating epoxy derivatives (e.g., 18,19-epoxy RIF S), introducing a keto group at C-21, or opening the macrocyclic ring have generally resulted in inactive compounds. nih.gov

A significant breakthrough came with the discovery of kanglemycin A (KglA), a rifamycin with unusual ansa bridge modifications, which is more effective against rifampicin-resistant RNAP. nih.gov This has renewed interest in the potential of ansa bridge modifications. nih.gov X-ray crystallography studies of rifamycin analogues have revealed that changes in the ansa chain can lead to novel conformations. For instance, a semi-synthetic rifamycin prepared via an Alder-Ene reaction showed a dramatic change in the torsion angle of C25-C26-C27-C28 compared to Rifamycin S. mdpi.com

| Modification Site | Type of Modification | Impact on Conformation and Activity | Reference(s) |

| C-25 | Hydroxylation | Tolerated, retains activity. | nih.gov |

| C-24 | Demethylation | Equivalent or enhanced activity against some bacteria. | nih.govfrontiersin.org |

| C-25 | Carbamate substitution | Resistant to ADP-ribosyl transferases. | mdpi.com |

| C-18/C-19 | Epoxidation | Loss of activity. | nih.gov |

| C-21 | Keto group introduction | Loss of activity. | nih.gov |

| Ansa Chain | Ring opening | Loss of activity. | nih.gov |

| Ansa Chain | Alder-Ene Reaction | Novel conformation with altered torsion angles. | mdpi.com |

C-3 Substituent Derivatization Strategies

The C-3 position of the rifamycin naphthoquinone core is a highly versatile site for derivatization. Rifampicin itself is a result of extensive derivatization of 3-formyl rifamycin SV. nih.gov Modifications at this position can significantly impact the drug's interaction with RNAP and its ability to overcome resistance.

Researchers have synthesized novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV analogues. nih.gov In these compounds, the typical hydrazone unit of rifampicin is replaced with an amino-alkyl linkage to connect aromatic ring tails to the rifamycin core. nih.govucl.ac.uk These analogues have demonstrated activity against wild-type and rifampicin-resistant strains of Mycobacterium tuberculosis. nih.gov For example, an analogue with a tryptamine (B22526) C-3 substituent showed higher activity against a resistant strain than rifampicin. nih.gov

Molecular modeling suggests that these novel analogues may occupy a different space in the binding pocket of both wild-type and mutated RNAP compared to rifampicin, indicating a potentially different binding mode. ucl.ac.uk

Polyketide Backbone Engineering and Modifications

The rifamycin carbon skeleton is assembled by a type I polyketide synthase (PKS) system. indiatimes.comnih.gov This complex enzymatic machinery offers opportunities for generating novel rifamycin analogues through genetic engineering. frontiersin.orgfrontiersin.org By manipulating the genes in the rifamycin biosynthetic cluster, it is possible to introduce modifications into the polyketide backbone that are difficult to achieve through chemical synthesis alone. indiatimes.comnih.gov

One successful example of this approach is the generation of 24-desmethylrifampicin. indiatimes.comnih.gov This was achieved by substituting the acyltransferase domain of module 6 of the rifamycin PKS (which normally incorporates a propionate (B1217596) unit) with an acyltransferase domain from the rapamycin (B549165) PKS that incorporates an acetate (B1210297) unit. indiatimes.comnih.gov The resulting mutant of Amycolatopsis mediterranei S699 produced 24-desmethylrifamycin B, which was then chemically converted to 24-desmethylrifampicin. indiatimes.comnih.gov This novel analogue exhibited excellent antibacterial activity against several rifampicin-resistant M. tuberculosis strains. indiatimes.comnih.gov

This combined genetic-synthetic strategy opens up new possibilities for creating a wider diversity of rifamycin analogues with potentially improved properties. indiatimes.com

Radiosynthesis of this compound Analogues for Tracer Studies

Radiolabeled rifampicin analogues are valuable tools for in vivo imaging of bacterial infections using techniques like Positron Emission Tomography (PET). snmjournals.orggoogle.com The short-lived positron-emitting isotope carbon-11 (B1219553) (¹¹C, half-life = 20.4 min) is often used for this purpose. mdpi.comresearchgate.net

[¹¹C]Methyl Triflate and [¹¹C]Methyl Iodide Applications

[¹¹C]Methyl iodide ([¹¹C]CH₃I) and the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf) are common methylating agents used to introduce the ¹¹C label onto precursor molecules. mdpi.com Both can be synthesized from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄. mdpi.comgehealthcare.co.uk

For the synthesis of [¹¹C]rifampicin, the goal is to replace the N-methyl group on the piperazine ring with a [¹¹C]methyl group. snmjournals.org Early methods used [¹¹C]methyl iodide, but these often resulted in low yields (15-25%) and long synthesis times (~50 minutes). snmjournals.org A more efficient method has been developed using [¹¹C]methyl triflate. snmjournals.org This newer approach significantly improves the radiochemical yield and reduces the synthesis time. snmjournals.org

| Methylating Agent | Precursor | Reaction Conditions | Yield | Synthesis Time | Reference(s) |

| [¹¹C]Methyl Iodide | N-desmethyl precursor | - | 15-25% | ~50 min | snmjournals.org |

| [¹¹C]Methyl Triflate | N-desmethyl precursor | 85°C, 1 min, MEK solvent | 46.8% | 29 min | snmjournals.org |

N-Regioselective Labeling Techniques

A key challenge in the radiosynthesis of [¹¹C]rifampicin is achieving regioselectivity, meaning the [¹¹C]methyl group is attached specifically to the desired nitrogen atom on the piperazine ring. snmjournals.org The use of [¹¹C]methyl triflate as the methylating agent has proven effective for the N-regioselective synthesis of [¹¹C]rifampicin. snmjournals.org By optimizing reaction conditions, such as temperature and solvent, a high radiochemical purity (>99%) of the desired N-regioselective product can be achieved. snmjournals.org The optimal conditions were found to be heating the reaction mixture at 85°C for 1 minute using methyl ethyl ketone (MEK) as the solvent. snmjournals.org This efficient and regioselective labeling method makes the production of [¹¹C]rifampicin for clinical PET studies more feasible. snmjournals.org

Molecular and Cellular Mechanisms of Action of N Methyl Rifampicin

Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)

N-Methyl Rifampicin (B610482) is a potent inhibitor of bacterial RNAP, binding to the enzyme with high affinity. sigmaaldrich.comgoogle.com This binding does not prevent the initial association of RNAP with promoter DNA or the formation of the open complex. researchgate.net Instead, it acts at a very early stage of transcription, effectively halting the process after the synthesis of a short RNA transcript of only two to three nucleotides. wikipedia.orgrcsb.orgnih.gov The antibacterial action stems from this targeted disruption of RNA synthesis, which in turn prevents the production of essential bacterial proteins, leading to cell death. mdpi.comwikipedia.org

The binding site for N-Methyl Rifampicin is located deep within the DNA/RNA channel of the bacterial RNAP, specifically on the β-subunit, which is encoded by the rpoB gene. google.comnih.govtandfonline.comnih.gov This binding pocket is situated approximately 12 Å away from the enzyme's active site. nih.govnih.gov Structural analyses have confirmed that the inhibitor fits snugly into this pocket. tandfonline.com Mutations conferring resistance to rifamycins (B7979662) almost exclusively map to the rpoB gene, providing strong genetic evidence for the β-subunit being the direct target. google.comnih.gov The vast majority of these resistance-conferring mutations are found within a highly conserved region known as the Rifampicin Resistance-Determining Region (RRDR), particularly in Cluster I. nih.govnih.gov

The stable binding of this compound to the RNAP β-subunit is mediated by a series of specific molecular interactions. These include crucial hydrogen bonds and extensive van der Waals contacts. rcsb.orgnih.gov

Hydrogen Bonding: The four hydroxyl groups on the ansa bridge and the naphthol ring of the rifampicin molecule are critical for its activity, forming hydrogen bonds with specific amino acid residues in the binding pocket. wikipedia.orgmicrobiologyresearch.org Key residues involved in hydrogen bonding include Gln438, Phe439, and His451. rcsb.org Oxygen atoms at C-1 and C-8 of the naphthalenic ring, along with hydroxyl groups at C-21 and C-23, are vital for these interactions. nih.govtandfonline.com For instance, the hydroxyl at C-23 can form a hydrogen bond with the amide of a Phenylalanine residue. researchgate.net

Van der Waals Contacts: The inhibitor also engages in numerous van der Waals interactions with hydrophobic residues that line the binding pocket. rcsb.org The ansa bridge interacts with residues such as Arg173, Ser437, and Asp441. rcsb.org The naphthol ring makes contacts with residues including Val176, Leu458, and Ile497. rcsb.org These non-covalent interactions collectively contribute to the high-affinity binding of the drug. nih.gov

Table 1: Key Amino Acid Residues in the RNAP β-Subunit Interacting with Rifampicin Data derived from studies on E. coli and M. tuberculosis RNAP.

| Interaction Type | Interacting Residues (E. coli numbering) | Part of Rifampicin Involved | Reference |

| Hydrogen Bonds | Gln438, Phe439, His451, S531/Q513, R529 | Ansa Bridge, Naphthol Ring | rcsb.orgnih.gov |

| Van der Waals | Arg173, Val176, Ser437, Asp441, Leu436, Leu458, Arg465, Asn493, Ile497 | Ansa Bridge, Naphthol Ring | rcsb.org |

The primary mechanism of inhibition is through steric occlusion. wikipedia.orgkoreamed.org Once bound within the DNA/RNA channel, this compound physically obstructs the path of the elongating RNA transcript. researchgate.netrcsb.org As the nascent RNA chain grows to a length of two or three nucleotides, its 5' end clashes directly with the bound antibiotic molecule. rcsb.org This steric hindrance prevents the formation of the next phosphodiester bond and blocks the translocation of the transcript, effectively halting further elongation. wikipedia.orgkoreamed.org

While this compound is primarily known for blocking elongation at a very early stage, its action is fundamentally an inhibition of the transition from initiation to the elongation phase of transcription. nih.govkoreamed.org It does not prevent the formation of the first phosphodiester bond but effectively traps the RNAP-promoter complex in an abortive initiation cycle, where it repeatedly synthesizes and releases short, non-functional dinucleotides or trinucleotides. sigmaaldrich.comresearchgate.netnih.gov The inhibitor essentially blocks the translocation step that must occur after the formation of the first phosphodiester bond, thereby preventing productive initiation of a full-length RNA molecule. researchgate.netnih.gov

Steric Blocking of RNA Synthesis Elongation

Selectivity Profile of this compound for Prokaryotic Versus Eukaryotic RNAP

A key characteristic of this compound is its high selectivity for prokaryotic RNAP over its eukaryotic counterparts. nih.govnih.gov The binding constant for bacterial RNAP is at least 100 times lower (indicating higher affinity) than for eukaryotic RNAPs. nih.gov This selectivity is due to significant sequence and structural divergence between bacterial and eukaryotic RNAP enzymes, particularly within the rifamycin (B1679328) binding pocket. nih.govnih.gov While the core function of RNAP is conserved across all life, the specific amino acid residues that form the binding site for this compound in bacteria are not conserved in eukaryotic RNAP I, II, or III. nih.govnih.gov Consequently, this compound does not significantly inhibit nuclear RNA polymerases in mammalian cells at therapeutic concentrations. sigmaaldrich.comechemi.com

Broader Molecular Activities and Biological Target Interactions

Beyond its primary role as an RNAP inhibitor, this compound has been noted for other molecular activities, particularly in eukaryotes, though these are separate from its antibacterial mechanism. It is known to be a potent inducer of hepatic cytochrome P450 enzymes (such as CYP3A4) by activating the nuclear pregnane (B1235032) X receptor (PXR). pfizer.comresearchgate.net This activation leads to increased metabolism of various co-administered drugs. researchgate.net Additionally, some studies have identified broader biological roles for rifampicin, including as a neuroprotective agent, an angiogenesis inhibitor, and an antineoplastic agent, although these activities are distinct from its potent inhibition of bacterial transcription. nih.gov

Investigations into Non-RNAP Mediated Effects

Beyond its role in inhibiting bacterial RNA synthesis, Rifampicin is a potent modulator of xenobiotic and endobiotic metabolism in mammals. researchgate.net This activity is not due to interaction with mammalian RNA polymerase, which is unaffected by the drug, but rather through a distinct signaling pathway involving nuclear receptors. pnas.orgwikipedia.org Research has demonstrated that Rifampicin acts as a key activator of the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). nih.gov These receptors are ligand-activated transcription factors, predominantly expressed in the liver and intestines, that function as sensors for foreign substances (xenobiotics). researchgate.netresearchgate.net Upon activation by a ligand like Rifampicin, these receptors orchestrate a coordinated transcriptional response, inducing the expression of a wide array of genes involved in drug metabolism and transport. nih.govresearchgate.net This mechanism underpins many of the clinically significant drug-drug interactions observed with Rifampicin. uow.edu.au

Interactions with Nuclear Receptors (e.g., Pregnane X Receptor, Constitutive Androstane Receptor) in Research Models

The primary mechanism for Rifampicin's non-RNAP mediated effects is its function as a prototypical agonist for the human Pregnane X Receptor (PXR). physiology.orgnih.gov Upon entering the cell, Rifampicin binds to PXR in the cytoplasm. researchgate.net This binding event triggers the translocation of the PXR-Rifampicin complex into the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). nih.govresearchgate.net This PXR-RXR heterodimer then binds to specific DNA sequences known as response elements, located in the promoter regions of target genes, thereby initiating the transcription of those genes. nih.gov

Studies have also implicated the Constitutive Androstane Receptor (CAR) in mediating Rifampicin's effects. nih.gov PXR and CAR are closely related nuclear receptors that share certain ligands and can bind to each other's DNA response elements, indicating a cross-talk between their signaling pathways. nih.govmdpi.com Both PXR and CAR are involved in regulating the expression of crucial drug-metabolizing enzymes and transporters. mdpi.comresearchgate.net

The interaction between Rifampicin and PXR is further modulated by coactivators. For instance, the activation of PXR by Rifampicin promotes its interaction with Hepatocyte Nuclear Factor 4α (HNF4α). physiology.orgfrontiersin.org This interaction is crucial for the induction of certain genes, like CYP3A4. frontiersin.org Conversely, Rifampicin-activated PXR can inhibit the transcription of other genes, such as CYP7A1, by blocking the recruitment of the coactivator PGC-1α to the gene's promoter. physiology.orgnih.gov

Table 1: Research Findings on this compound's Interaction with Nuclear Receptors

| Nuclear Receptor | Interaction Type | Key Mechanistic Step | Primary Outcome | Supporting Evidence |

|---|---|---|---|---|

| Pregnane X Receptor (PXR) | Agonist | Binds to PXR in the cytoplasm, causing nuclear translocation. | Formation of a heterodimer with Retinoid X Receptor (RXR). | nih.govresearchgate.net |

| Constitutive Androstane Receptor (CAR) | Activator | Involved in cross-talk with PXR; shares some ligands and DNA response elements. | Contributes to the transcriptional regulation of shared target genes like CYP3A4. | nih.govmdpi.com |

| Hepatocyte Nuclear Factor 4α (HNF4α) | Co-regulator | Rifampicin-activated PXR enhances interaction with HNF4α. | Required for the induction of specific genes such as CYP3A4. | physiology.orgfrontiersin.org |

| Peroxisome proliferator-activated receptor-gamma coactivator (PGC-1α) | Co-regulator | Rifampicin-activated PXR blocks the interaction of PGC-1α with HNF4α at certain gene promoters. | Inhibition of CYP7A1 gene transcription. | physiology.orgnih.gov |

Modulation of Gene Expression Pathways in Cellular Models

The activation of PXR and CAR by Rifampicin leads to the induction of a broad network of genes, fundamentally altering cellular metabolic pathways. nih.govresearchgate.net This network includes genes encoding Phase I and Phase II drug-metabolizing enzymes and Phase III transporters. researchgate.net

Phase I Enzymes: The most well-documented effect is the potent induction of cytochrome P450 (CYP) enzymes. Rifampicin is a strong inducer of CYP3A4, the enzyme responsible for metabolizing a majority of clinically used drugs. nih.govpnas.org It also induces other CYP isoforms, including CYP2B6, CYP2C8, and CYP2C9. researchgate.netresearchgate.net

Phase II Enzymes: The transcriptional activation by Rifampicin extends to Phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs), which are critical for increasing the water solubility of metabolites to facilitate their excretion. researchgate.net

Phase III Transporters: Rifampicin also upregulates the expression of drug transporters. researchgate.net A key target is the ABCB1 gene, which encodes for P-glycoprotein (P-gp), an efflux transporter that pumps substrates out of the cell. researchgate.netresearchgate.net This induction occurs in both the liver and the intestine, affecting the absorption and elimination of numerous drugs. uow.edu.auresearchgate.net The expression of uptake transporters, such as organic anion-transporting polypeptides (OATPs), can also be modulated. researchgate.net

In human primary hepatocyte models, treatment with Rifampicin has been shown to activate PXR and subsequently increase the expression of CYP3A4, CYP2C9, CYP2B6, and the transporter MDR1. researchgate.net This coordinated upregulation of metabolizing enzymes and transporters represents a comprehensive cellular response to xenobiotic exposure, orchestrated by Rifampicin's interaction with nuclear receptors.

Table 2: Genes and Gene Families Modulated by this compound in Cellular Models

| Gene/Family | Function | Effect of Rifampicin | Mediating Receptor | Supporting Evidence |

|---|---|---|---|---|

| CYP3A4 | Phase I drug metabolism | Upregulation/Induction | PXR, CAR | nih.govresearchgate.net |

| CYP2B6 | Phase I drug metabolism | Upregulation/Induction | PXR, CAR | researchgate.netresearchgate.net |

| CYP2C8 / CYP2C9 | Phase I drug metabolism | Upregulation/Induction | PXR, CAR | researchgate.netresearchgate.net |

| UGTs (UDP-glucuronosyltransferases) | Phase II drug conjugation | Upregulation/Induction | PXR | researchgate.net |

| GSTs (Glutathione S-transferases) | Phase II drug conjugation | Upregulation/Induction | PXR | researchgate.net |

| ABCB1 (MDR1/P-glycoprotein) | Phase III efflux transport | Upregulation/Induction | PXR | researchgate.netresearchgate.net |

| CYP7A1 | Bile acid synthesis | Downregulation/Repression | PXR | physiology.orgnih.gov |

| OATPs (Organic anion-transporting polypeptides) | Phase III uptake transport | Modulation | PXR | researchgate.netresearchgate.net |

Mechanisms of Resistance to N Methyl Rifampicin in Microbial Systems

Target-Site Mutations in RNA Polymerase (rpoB gene)

The primary mechanism of high-level resistance to rifamycins (B7979662) is the modification of its molecular target, the β-subunit of the DNA-dependent RNA polymerase (RNAP), which is encoded by the rpoB gene. tandfonline.commdpi.com Mutations in this gene prevent the binding of N-Methyl Rifampicin (B610482), thereby allowing transcription to proceed unimpeded.

Extensive research has identified a specific "hot-spot" region within the rpoB gene that is predominantly responsible for conferring resistance to rifampicin and its derivatives. mdpi.comresearchgate.net This region, known as the Rifampicin Resistance Determining Region (RRDR), is a short, 81-base pair stretch of the rpoB gene. tandfonline.comwikipedia.orgnih.gov In Mycobacterium tuberculosis, this region spans codons 507 to 533. mdpi.comresearchgate.net Mutations within this RRDR are found in approximately 96% of rifampicin-resistant clinical isolates of M. tuberculosis. mdpi.comasm.org The high frequency of mutations in this specific region underscores its critical role in the interaction between the antibiotic and the RNA polymerase. nih.gov While the majority of resistance-conferring mutations are located within the RRDR, mutations have also been identified in other parts of the rpoB gene, albeit less frequently. mdpi.comfrontiersin.org

Within the RRDR, certain codon alterations and their resulting amino acid substitutions are more commonly observed and are associated with high-level rifampicin resistance. The most frequently mutated codons in the RRDR of the rpoB gene are 531, 526, and 516. nih.govnih.gov

One of the most prevalent and clinically significant mutations is the substitution of serine at position 531 with leucine (B10760876) (Ser531Leu), resulting from a TCG to TTG change in the DNA sequence. wikipedia.orgoup.com Another common mutation involves the substitution of histidine at position 526 with tyrosine (His526Tyr). tandfonline.com These changes, along with others in the RRDR, alter the three-dimensional structure of the rifampicin binding pocket on the RNA polymerase. mcmaster.ca The substitution of an amino acid with a smaller side chain, like serine, with one that has a larger side chain, such as leucine, physically obstructs the binding of the relatively inflexible rifampicin molecule. tandfonline.com

Table 1: Common Amino Acid Substitutions in the rpoB Gene Conferring Rifampicin Resistance

| Original Amino Acid | Codon | Substituted Amino Acid |

| Serine | 531 | Leucine |

| Histidine | 526 | Tyrosine |

| Aspartic Acid | 516 | Valine |

This table is interactive. You can sort the columns by clicking on the headers.

Mutations within the highly conserved rpoB gene, while conferring antibiotic resistance, often come at a physiological cost to the bacterium. wikipedia.org These mutations can have pleiotropic effects, altering various aspects of the microbe's physiology. asm.org The altered RNA polymerase may exhibit reduced transcriptional efficiency, leading to a decreased growth rate. asm.org

Furthermore, rpoB mutations can impact global gene expression, affecting processes such as carbon catabolism, lipid metabolism, and even virulence. wikipedia.orgasm.org For instance, in Mycobacterium tuberculosis, certain rpoB mutations have been linked to changes in the composition of the cell wall, a critical factor in the bacterium's interaction with its host. biorxiv.orgnih.gov Some mutations have been shown to mimic a stringent response, a bacterial stress response that alters transcription patterns. tandfonline.com The fitness cost associated with these mutations can vary depending on the specific amino acid substitution and the genetic background of the microbial strain. wikipedia.org In some cases, compensatory mutations in other genes, such as those encoding other subunits of the RNA polymerase (rpoA and rpoC), can arise to restore the fitness of the resistant strains. mdpi.com

Specific Codon Alterations and Amino Acid Substitutions Conferring Resistance (e.g., Ser531Leu, His526Tyr)

Efflux Pump Mechanisms in N-Methyl Rifampicin Resistance

A secondary, yet significant, mechanism of resistance to this compound involves the active transport of the antibiotic out of the bacterial cell via efflux pumps. mdpi.comoup.com These pumps are transmembrane proteins that recognize and expel a wide range of toxic compounds, including antibiotics. nih.govjabonline.in

Several families of efflux pumps contribute to multidrug resistance in bacteria. These include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, and the small multidrug resistance (SMR) family. ijcmas.com

AcrAB-TolC: In Gram-negative bacteria like Escherichia coli, the AcrAB-TolC efflux pump is a major contributor to multidrug resistance. mdpi.commcmaster.ca This tripartite system, belonging to the RND family, spans both the inner and outer membranes and is capable of exporting a broad spectrum of antibiotics, including rifampicin. mcmaster.cabmbreports.org

MexAB-OprM: This is another RND-type efflux pump found in Pseudomonas aeruginosa that contributes to intrinsic and acquired resistance to a variety of antimicrobial agents.

MmpL5/MmpS5: In Mycobacterium tuberculosis, the MmpL5/MmpS5 efflux system has been implicated in resistance to certain drugs. oup.comnih.gov The MmpL5 protein, a member of the RND family, and its associated membrane fusion protein, MmpS5, form a complex that can be upregulated to increase drug efflux. nih.govresearchgate.net

Rv1258c (Tap): The M. tuberculosis efflux pump Rv1258c, also known as Tap, has been shown to be involved in drug resistance. nih.govresearchgate.net Overexpression of this pump can lead to decreased susceptibility to various drugs. jidc.org Studies have shown that transposon insertion in the tap gene reduces rifampicin tolerance in mycobacteria residing within macrophages. oup.com

MSMEG-3762/63: In the model organism Mycobacterium smegmatis, the ABC efflux pump composed of MSMEG-3762 and MSMEG-3763 has been demonstrated to be involved in the extrusion of rifampicin. frontiersin.orgresearchgate.net A deletion mutant of this pump showed increased sensitivity to rifampicin. frontiersin.org

The expression of efflux pump genes is often tightly controlled by regulatory proteins. Mutations in these regulators can lead to the overexpression of the corresponding efflux pumps, resulting in increased drug resistance. A key example in Mycobacterium tuberculosis is the transcriptional regulator Rv0678. oup.com Rv0678 acts as a repressor for the mmpS5-mmpL5 operon. oup.comnih.gov Mutations in rv0678 can lead to the derepression of this operon, causing an upregulation of the MmpL5/MmpS5 efflux pump and contributing to drug resistance. oup.compnas.org

Efflux Pump Inhibitor Research and Synergy with this compound

Research into efflux pump inhibitors (EPIs) has revealed a promising strategy to combat resistance to rifamycins, including this compound. Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, and their inhibition can restore antibiotic susceptibility.

Several studies have demonstrated the synergistic effects of EPIs when combined with rifampicin. For instance, the natural compound piperine (B192125) has been shown to enhance the activity of rifampicin against Mycobacterium tuberculosis by inhibiting the Rv1258c efflux pump. nih.gov Similarly, other natural compounds like skullcapflavone II and nobiletin (B1679382) have demonstrated potent antimycobacterial and antibiotic resistance modulating activities. mdpi.com Synthetic EPIs, such as 1-(1-naphthylmethyl)-piperazine (NMP), have also been shown to increase susceptibility to rifampicin in various bacteria. mdpi.comresearchgate.net NMP functions by non-competitively interacting with residues in the ArcB efflux pump. mdpi.com Another EPI, conessine, has demonstrated the ability to increase susceptibility to rifampicin in Pseudomonas aeruginosa strains, even those overexpressing the MexAB-OprM efflux pump. springermedizin.de

The combination of EPIs with rifampicin has been shown to decrease the minimum inhibitory concentrations (MICs) of the antibiotic. researchgate.net This synergistic effect is not only observed in laboratory strains but also in multidrug-resistant clinical isolates. The use of EPIs can also reduce the frequency of resistance development. elifesciences.org

Table 1: Examples of Efflux Pump Inhibitors and their Synergistic Effects with Rifampicin

| Efflux Pump Inhibitor | Target Organism/Pump | Observed Synergistic Effect with Rifampicin | Reference |

|---|---|---|---|

| Piperine | Mycobacterium tuberculosis (Rv1258c) | Potentiates rifampicin activity | nih.gov |

| 1-(1-naphthylmethyl)-piperazine (NMP) | E. coli (AcrAB), Acinetobacter baumannii | Increases susceptibility to rifampicin | mdpi.comresearchgate.net |

| Conessine | Pseudomonas aeruginosa (MexAB-OprM and others) | Increases susceptibility to rifampicin | springermedizin.de |

| Skullcapflavone II | Mycobacterium smegmatis | Significantly decreased rifampicin-resistance level | mdpi.com |

| Verapamil and analogs | Mycobacterium tuberculosis | Inhibit rifampicin efflux | pnas.org |

Enzymatic Inactivation and Modification of this compound

Bacterial resistance to this compound can also be mediated by enzymatic inactivation or modification of the antibiotic molecule itself. This renders the drug unable to bind to its target, the bacterial RNA polymerase.

A significant mechanism of enzymatic inactivation is the ADP-ribosylation of the rifampicin molecule. microbiologyresearch.orgnih.gov This process is catalyzed by ADP-ribosyltransferase (Arr) enzymes, which transfer an ADP-ribose moiety from NAD+ to a hydroxyl group on the ansa chain of rifampicin. wikipedia.orgbiorxiv.orgresearchgate.net This modification prevents the antibiotic from binding to the RNA polymerase, thus inactivating it. biorxiv.orgresearchgate.net The gene for an Arr enzyme has been identified on an integron in a Pseudomonas aeruginosa strain, highlighting the potential for horizontal gene transfer of this resistance mechanism. microbiologyresearch.org

In addition to ADP-ribosylation, other enzymatic modifications can inactivate rifamycins. These include the action of acetyltransferases and methyltransferases. frontiersin.org For example, a putative methyltransferase, Rv0560c in Mycobacterium tuberculosis, has been shown to N-methylate a pyrido-benzimidazole, abrogating its bactericidal activity. pnas.org This suggests that similar methylation events could be a resistance mechanism against this compound. Furthermore, rifampicin monooxygenase (RIFMO) can inactivate rifampicin by converting it to 2′-N-hydroxy-4-oxo-rifampicin. nih.gov Other reported enzymatic modifications include glycosylation and phosphorylation, both of which target the critical hydroxyl groups on the ansa chain necessary for binding to RNA polymerase. nih.gov

ADP Ribosylation of the Antibiotic

Transcriptional Regulation and Target Overproduction

Microbial resistance to this compound can also arise from changes in gene expression, specifically through transcriptional regulation and the overproduction of the drug's target, RNA polymerase (RNAP). microbiologyresearch.org

Mutations in the promoter region of the rpoB gene, which encodes the β-subunit of RNAP, can lead to increased expression of the polymerase. microbiologyresearch.org This overproduction of the target essentially titrates the drug, allowing a sufficient amount of functional RNAP to remain unbound and carry out transcription. microrao.com

Furthermore, various transcriptional regulators have been implicated in drug resistance in Mycobacterium tuberculosis. For instance, members of the TetR family of transcriptional regulators are known to control drug efflux pumps. frontiersin.org Mutations in transcriptional repressors, such as Rv2887 in M. tuberculosis, can lead to the upregulation of modifying enzymes that inactivate antibiotics. pnas.org The sigma factor σF is induced upon treatment with rifampicin, suggesting its role in the resistance response. frontiersin.org

Phenotypic Resistance Mechanisms (e.g., Mistranslation)

Phenotypic resistance refers to transient and non-heritable drug resistance that allows a subpopulation of bacteria to survive antibiotic treatment. One such mechanism that has been linked to rifampicin resistance is mistranslation.

In mycobacteria, it has been observed that errors in protein synthesis, specifically the substitution of certain amino acids, can occur at a higher rate under particular growth conditions. nih.gov This increased mistranslation can lead to the production of a diverse population of proteins, including variants of the RNA polymerase β-subunit (RpoB). nih.govnih.gov Some of these altered RpoB proteins may have a reduced affinity for rifampicin, thereby conferring phenotypic resistance to the drug. nih.govnih.gov

Studies have shown that increasing the rate of mistranslation in mycobacteria results in significant phenotypic resistance to rifampicin, while decreasing the mistranslation rate leads to increased susceptibility. nih.gov This phenomenon is clinically relevant, as clinical isolates of Mycobacterium tuberculosis with mutations that increase mistranslation rates also exhibit increased tolerance to rifampicin. elifesciences.org The aminoglycoside kasugamycin (B1663007) has been found to specifically decrease this type of mistranslation, thereby increasing mycobacterial susceptibility to rifampicin. elifesciences.org

Overcoming Resistance: Research into Novel Approaches

The rise of resistance to rifamycins necessitates the development of novel strategies to overcome these mechanisms. Research is focused on several promising avenues:

Development of New Rifamycin (B1679328) Analogs: Chemical modifications to the rifamycin structure can create analogs that are less susceptible to resistance mechanisms. For example, modifications at the C3 position of the rifampicin ansa chain can lead to analogs with enhanced activity against rifampicin-resistant M. tuberculosis strains. ucl.ac.uk

Novel Drug Targets: Identifying new drug targets within the bacterium is a key strategy. nih.gov For instance, bedaquiline, which inhibits mycobacterial ATP synthase, represents a new class of anti-tuberculosis drugs. ersnet.org

Combination Therapies: Combining rifampicin with other drugs can be effective in delaying the emergence of resistance. frontiersin.org The addition of fluoroquinolones to treatment regimens has been shown to reduce the acquisition of rifampicin resistance. who.int

Nanoparticle-based Drug Delivery: Encapsulating drugs like dihydroartemisinin (B1670584) in chitosan (B1678972) nanoparticles has been shown to be effective against rifampicin-resistant M. tuberculosis by disrupting the cell wall. frontiersin.org

Metabolomics Approaches: Utilizing metabolomics to identify new metabolite markers induced by resistance mutations can provide a better understanding of the underlying mechanisms and potentially lead to new therapeutic strategies. oup.com

Structure Activity Relationship Sar and Rational Design of N Methyl Rifampicin Analogues

Identification of Critical Functional Groups for RNAP Binding

The potent inhibitory action of rifampicin (B610482) and its analogues against bacterial RNAP is contingent upon specific functional groups that engage in crucial hydrogen bonding and hydrophobic interactions within the RNAP binding pocket.

Role of Hydroxyl Groups on the Ansa Bridge and Naphthol Ring

The minimal structural requirements for the antibacterial activity of rifamycins (B7979662) include the presence of two free hydroxyl groups at positions C-21 and C-23 on the ansa chain and two polar groups, either hydroxyl or carbonyl, at positions C-1 and C-8 of the naphthoquinone nucleus. psu.edu These four groups, specifically the hydroxyls, are critical for binding to bacterial RNA polymerase through the formation of hydrogen bonds with amino acid residues in the protein. wikipedia.orgmicrobiologyresearch.org

The specific interactions with E. coli RNAP are as follows:

The oxygens at C-1 and C-8 of the naphthalenic ring form hydrogen bonds with RNAP residues S531/Q513 and R529, respectively. nih.gov

The hydroxyl oxygen at C-21 engages in hydrogen or van der Waals interactions with three residues: H526, D516, and F514. nih.gov

The hydroxyl oxygen at C-23, along with the carbonyl oxygen at C-25, forms hydrogen bonds with F514. nih.gov

Any modification, such as acetylation of the C-21 or C-23 hydroxyl groups, results in a significant loss of activity. nih.goviupac.org This underscores the necessity of these free hydroxyls for effective binding. For instance, the 21- and 23-O-acetyl rifamycins S exhibit very poor activity. iupac.org Similarly, derivatives with a keto group at C-21 instead of a hydroxyl are practically inactive. iupac.org

Impact of C-3 and C-25 Substitutions on Biological Activity

Modifications at the C-3 and C-25 positions of the rifamycin (B1679328) scaffold have been a major focus of synthetic efforts to improve pharmacological properties and overcome resistance.

Substitutions at the C-3 position can significantly influence the biological activity of rifamycin analogues. The introduction of various substituents at this position generally does not dramatically affect the intrinsic antibacterial activity against RNAP, but it can alter properties like cell wall penetration and pharmacokinetics. psu.edu Research has shown that electronegative groups at C-3 tend to enhance activity, while electron-donating groups can reduce it. nih.gov The development of Rifampicin itself, a 3-(4-methyl-1-piperazinyl)-iminomethyl derivative of rifamycin SV, was the result of exploring numerous C-3 modifications to improve potency against M. tuberculosis and pharmacokinetic properties. nih.gov Further modifications at the C-3 position have led to other clinically relevant analogues, such as Rifapentine (B610483), which has a cyclopentyl group at this position. nih.gov Novel C-3-(N-alkyl-aryl)-aminoalkyl analogues of rifamycin SV have also been synthesized, showing activity against rifampicin-resistant M. tuberculosis strains. researchgate.netucl.ac.uk

While the ansa bridge is generally less amenable to modification, certain changes at the C-25 position are tolerated. nih.gov The hydroxylated C-25 derivative of rifampicin is one such tolerated modification. nih.gov Furthermore, 24-desmethyl rifampicin has been reported to have similar or even enhanced activity against some bacteria compared to rifampicin. nih.gov The discovery of kanglemycins, which have a unique dimethylsuccinic acid appended to their polyketide backbone (ansa chain), has highlighted the potential for ansa bridge modifications to overcome resistance. acs.orgresearchgate.net These natural modifications confer activity against the most common rifampicin-resistant mutations. researchgate.net This has spurred interest in creating new rifamycins modified at the C-25 position that retain activity against bacteria possessing resistance enzymes like Arr, which inactivates rifampicin. asm.org

Design Principles for Overcoming Resistance Mechanisms

The emergence of rifampicin resistance, primarily through mutations in the RNAP β-subunit (rpoB) and enzymatic inactivation, necessitates the rational design of new analogues that can circumvent these mechanisms.

Modifications to Bypass Efflux Pumps

Efflux pumps are a significant mechanism of intrinsic and acquired resistance in bacteria, actively extruding antibiotics from the cell. mdpi.comfrontiersin.org One strategy to overcome this is the use of efflux pump inhibitors (EPIs) in combination with rifampicin. frontiersin.org Verapamil, for example, has been shown to potentiate the activity of rifampicin against M. tuberculosis in vitro and in vivo, likely by inhibiting efflux pumps. frontiersin.orgoup.com However, some studies suggest verapamil's effect might be more related to inhibiting mammalian transporters, thereby increasing rifampicin's systemic exposure, rather than directly inhibiting bacterial efflux pumps. oup.com

Another approach involves designing rifampicin analogues that are not substrates for these pumps or that can inhibit them directly. Piperine (B192125), a natural compound, has been reported to enhance rifampicin's activity by inhibiting the Rv1258c efflux pump in M. tuberculosis. nih.gov The development of rifamycin analogues with improved cell permeability and reduced susceptibility to efflux is an ongoing area of research. asm.orgmdpi.com

Structural Alterations to Counteract Target Mutations

The majority of rifampicin resistance arises from mutations in the rpoB gene, which codes for the β-subunit of RNAP. researchgate.netresearchgate.net These mutations are typically located in the rifampicin resistance-determining region (RRDR). researchgate.net The most common mutations, such as S531L, H526Y, and D516V in E. coli (corresponding to S450L, H445Y, and D435V in M. tuberculosis), alter the rifampicin binding pocket, reducing the drug's affinity. asm.orgresearchgate.netnih.gov

Rational drug design aims to create analogues that can effectively bind to these mutated RNAP targets. Strategies include:

Introducing bulky or flexible side chains: Modifications at the C-3 position with larger or more flexible groups can establish new contacts within the binding pocket, compensating for the loss of interactions due to mutations. researchgate.net

Exploiting alternative binding interactions: The kanglemycins, with their unique ansa bridge modifications, demonstrate that establishing additional contacts within the rifampicin-binding pocket can overcome resistance. nih.govasm.org These modifications can position the drug slightly differently, avoiding steric clashes caused by mutations. asm.org

Modifying the core structure: Benzoxazinorifamycins are a class of analogues that have shown activity against some rifampicin-resistant strains. asm.org Combining the structural features of kanglemycin with C-3/C-4 benzoxazino modifications has yielded compounds with improved activity against both wild-type and certain rifampicin-resistant bacteria. acs.orgresearchgate.net

Computational modeling and X-ray crystallography of mutant RNAP-inhibitor complexes are invaluable tools in guiding the design of these next-generation rifampicin analogues. nih.govnih.govpsu.edu

Computational Chemistry and Molecular Modeling in SAR Studiesacs.orgucl.ac.uknih.govjksus.org

Computational chemistry and molecular modeling have become indispensable tools in the structure-activity relationship (SAR) studies of N-Methyl Rifampicin and its analogues. These in silico methods provide deep insights into the molecular interactions, structural features, and physicochemical properties that govern the biological activity of these compounds. By simulating complex biological systems at an atomic level, researchers can rationally design novel analogues with improved efficacy and properties. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations are pivotal in elucidating the binding mechanisms to the target enzyme, bacterial RNA polymerase (RNAP), and in predicting the potential of new chemical entities before their synthesis. jksus.orgnih.gov This computational-first approach accelerates the drug discovery process, reduces costs, and allows for the systematic exploration of chemical space to overcome challenges like drug resistance. nih.govfrontiersin.org

Molecular Docking and Dynamics Simulations for Ligand-RNAP Interactionsucl.ac.uknih.govresearchgate.netnih.gov

Molecular docking is a primary computational technique used to predict the preferred binding orientation of a ligand within the active site of a protein. nih.gov For this compound analogues, docking studies are crucial for understanding how modifications to the parent rifampicin structure affect interactions with the bacterial RNA polymerase (RNAP) binding pocket. utupub.firesearchgate.net These simulations place the analogue into the RNAP binding site, which is located deep within the DNA/RNA channel on the β subunit, and score the resulting poses based on binding affinity. embopress.orgresearchgate.net The analysis reveals key interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and specific amino acid residues. For instance, studies on rifampicin have shown critical hydrogen bonds with residues like Gln438, Phe439, and His451, and van der Waals contacts with residues such as Pro489. rcsb.org Docking studies on new analogues can predict whether these vital interactions are maintained or if new, potentially beneficial interactions are formed.

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-RNAP complex over time. frontiersin.orgresearchgate.net MD simulations provide a more realistic physiological environment by treating molecules as dynamic entities and simulating their motion. frontiersin.org These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. researchgate.net A key output from MD simulations is the calculation of binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.govfrontiersin.org This value gives a more accurate estimation of the binding affinity than docking scores alone. nih.gov Lower binding free energies suggest a higher affinity of the analogue for the RNAP binding pocket. nih.gov The insights from these simulations are critical for understanding the molecular basis of both potency and resistance, guiding the design of new analogues that can effectively inhibit both wild-type and mutant forms of RNAP. frontiersin.orgresearchgate.net

Table 1: Key Amino Acid Interactions in Rifamycin-RNAP Complexes from Docking Studies

| Rifamycin Analogue | Interacting Residues in RNAP β Subunit | Type of Interaction | Reference |

|---|---|---|---|

| Rifampicin (Wild-Type) | Gln438, Phe439, His451, Arg454, Ser456 | Hydrogen Bond | rcsb.org |

| Rifampicin (Wild-Type) | Arg173, Ser437, Asp441, Pro489, Arg613 | van der Waals | rcsb.org |

| Rifabutin | Specific interactions within the RNAP active site | Lowest Binding Energy (compared to control) | wjgnet.com |

| Novel C3-Substituted Analogues | Distinct space in binding pocket, interactions via aromatic tails | Key Interactions | researchgate.net |

Table 2: Example Binding Free Energy Calculations for Ligand-Protein Complexes

| Ligand | Target Protein | Binding Free Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Rifampicin (Wild-Type) | Mtb-RNAP | -50.0 to -70.0 (Range) | MM-GBSA | frontiersin.org |

| Rifampicin (H451D Mutant) | Mtb-RNAP | Decreased binding affinity | MM-GBSA | frontiersin.org |

| Chromene Glycoside (Hit 1) | PknG (M. tuberculosis) | -69.95 | MM-GBSA | nih.gov |

| Co-crystal Ligand | PknG (M. tuberculosis) | -60.23 | MM-GBSA | nih.gov |

Quantum Chemical Calculations (e.g., DFT) for Structural Elucidationucl.ac.uknih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the detailed electronic and structural properties of molecules like this compound analogues. acs.orgcambridge.org DFT is used to optimize the three-dimensional geometry of a molecule, providing accurate information on bond lengths, bond angles, and conformation, which can be compared with experimental data if available. acs.orgresearchgate.net These calculations help in understanding the intrinsic properties of the molecule, independent of its biological target.

A key application of DFT in SAR studies is the calculation of electronic molecular attributes. acs.org This includes determining the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical descriptor of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net Furthermore, DFT is used to generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution across a molecule. acs.orgnih.gov These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for identifying sites that can engage in electrostatic interactions, such as hydrogen bonding, with the RNAP target. acs.org By calculating these properties for a series of analogues, researchers can establish relationships between electronic structure and biological activity. acs.orgresearchgate.net

Table 3: Quantum Chemical Descriptors Calculated via DFT for Antimicrobial Compounds

| Compound/Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Global Softness (S) | Reference |

|---|---|---|---|---|---|---|

| Rifampicin-Oxalic Acid Complex | - | - | - | - | - | researchgate.net |

| Isoindoline-1,3-dione derivative | - | - | - | - | - | acs.org |

| Studied Compound 3e | -6.52 | -1.89 | 4.63 | 2.315 (Lowest) | 0.216 (Highest) | researchgate.net |

| Chromene Glycoside (Hit 1) | - | - | Calculated | Calculated | Calculated | nih.gov |

Note: Specific values are often reported within the context of a comparative series in the source literature. The table illustrates the types of parameters calculated.

Prediction of Physicochemical Parameters and Their Influence on Biological Activityucl.ac.uknih.gov

The biological activity of a drug is not solely dependent on its binding affinity to the target but is also heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). ucl.ac.ukijpsonline.com Computational tools are widely used to predict key physicochemical parameters for this compound analogues. These parameters include lipophilicity (typically as calculated LogP), aqueous solubility (LogS), molecular weight, polar surface area, and the number of rotatable bonds. rcsb.orgpsu.edu

These predicted parameters are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov QSAR models aim to find a mathematical correlation between the chemical structure (represented by these descriptors) and the biological activity (e.g., Minimum Inhibitory Concentration, MIC). jksus.orgijpsonline.com For example, a QSAR study might reveal that increasing lipophilicity within a certain range enhances antibacterial activity, while exceeding that range could lead to poor solubility or off-target toxicity. nih.gov Studies on rifamycin analogues have shown that properties like molecular weight and LogP are significant. Nature-derived antitubercular drugs like rifampicin often have high molecular weights and fall outside the typical "rule of five" drug-like space, highlighting the unique physicochemical profile required for this class of antibiotics. psu.edu By predicting these properties for newly designed this compound analogues, researchers can prioritize the synthesis of compounds that have a higher probability of possessing both potent target engagement and favorable drug-like properties, thereby streamlining the path to identifying viable drug candidates. ucl.ac.uknih.gov

Table 4: Predicted Physicochemical Properties and Their Correlation with Biological Activity

| Compound Class | Physicochemical Parameter | Predicted Value/Range | Correlation with Biological Activity | Reference |

|---|---|---|---|---|

| Rifampicin | Molecular Weight | 822.94 g/mol | High MW is a feature of this drug class | rcsb.org |

| Rifampicin | cLogP | 2.7 | Within drug-like range despite high MW | rcsb.org |

| Rifampicin | Aqueous Solubility (cLogS) | -4.8 | Low aqueous solubility | rcsb.org |

| Diaryl Ether Analogues | Gibbs Free Energy | - | Negative correlation (R = -0.602) | nih.gov |

| Diaryl Ether Analogues | Heat of Formation | - | Negative correlation (R = -0.683) | nih.gov |

| Rifamycin Analogues | Drug Likeness | Lower than Rifampicin | May contribute to lower biological activity | ucl.ac.uk |

Advanced Research Methodologies for N Methyl Rifampicin Analysis

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in distinguishing N-Methyl Rifampicin (B610482) from its parent compound and other related substances.

UHPLC-MS/MS stands as a powerful technique for the trace analysis of N-Methyl Rifampicin and its related impurities, such as 1-methyl-4-nitrosopiperazine (B99963) (MNP), a potential genotoxic impurity in Rifampicin. mdpi.comnih.gov This method offers high sensitivity and selectivity, which is crucial for quantifying low-level impurities in complex matrices like pharmaceutical drug substances and products. nih.govmdpi.com

Researchers have developed UHPLC-MS/MS methods to monitor the formation of MNP and its precursor, 1-amino-4-methyl-piperazine (AMP), during the hydrolysis of Rifampicin. mdpi.com These studies often employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity for quantification. mdpi.comnih.gov For instance, a method was developed using an InfinityLab Poroshell HPH-C18 column for separation, with mass spectrometric analyses carried out in positive ion mode (ESI+). mdpi.com The MRM transitions monitored are specific to the analytes of interest, ensuring accurate quantification even in the presence of the Rifampicin matrix. mdpi.comnih.gov

A significant challenge in the analysis of Rifampicin samples is the potential for the drug itself to interfere with the analysis or to degrade, forming the very impurities being measured. mdpi.com To address this, methods often utilize specific sample preparation techniques, such as using methanol (B129727) as a diluent instead of water, to prevent the hydrolysis of Rifampicin. mdpi.com The standard addition method has also been validated for the accurate quantification of MNP in Rifampicin drug substances, which helps to mitigate matrix effects. researchgate.net

Two-dimensional liquid chromatography coupled with UHPLC-MS/MS (2D-LC-UHPLC-MS/MS) has also been explored to enhance the separation of N-nitrosamines from lipophilic active pharmaceutical ingredients (APIs) like Rifampicin. mdpi.comnih.gov In this approach, the API is retained in the first dimension, while the fraction containing the analytes of interest is transferred to the second dimension for separation and detection by the mass spectrometer. nih.gov

Table 1: UHPLC-MS/MS Method Parameters for Impurity Analysis in Rifampicin

| Parameter | Condition | Reference |

| Chromatography System | UHPLC or HPLC system | fda.gov |

| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (HRMS) | mdpi.comnih.govfda.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |

| Column | Reversed-phase C18 or Phenyl-Hexyl | mdpi.comnih.govfda.gov |

| Mobile Phase | Varies; can be acidic (with formic acid) or basic (with ammonium (B1175870) formate (B1220265) or bicarbonate) | mdpi.com |

| Sample Diluent | Methanol is preferred to prevent Rifampicin hydrolysis | mdpi.com |

| Quantification Mode | Multiple Reaction Monitoring (MRM) or by monitoring accurate m/z of fragment ions (HRMS) | mdpi.comfda.gov |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used and versatile technique for the analysis of Rifampicin and its related compounds, including this compound. saudijournals.comptfarm.plresearchgate.netakjournals.com This method is valuable for both quantitative determination in pharmaceutical formulations and for monitoring drug levels in biological fluids. saudijournals.comptfarm.pl

Several HPLC methods have been developed and validated for the determination of Rifampicin in different matrices. These methods often utilize reversed-phase chromatography with a C18 column. saudijournals.comptfarm.plakjournals.combioline.org.br The choice of detector is crucial and depends on the specific requirements of the analysis. Photodiode Array (PDA) detectors are commonly employed as they provide spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. saudijournals.comakjournals.com UV-Vis detectors, set at a specific wavelength where the analyte absorbs maximally (e.g., 254 nm, 333.6 nm, or 337 nm for Rifampicin), are also frequently used for quantification. saudijournals.comptfarm.plakjournals.com

The mobile phase composition is a critical parameter that is optimized to achieve good separation of the analytes. A common mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. saudijournals.comptfarm.plresearchgate.net The pH of the mobile phase can also be adjusted to improve peak shape and resolution. saudijournals.com

For analyzing complex samples like human plasma, a sample preparation step is usually required to remove interferences. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to extract the analytes of interest before injecting them into the HPLC system. saudijournals.com The use of an internal standard is also a common practice to improve the accuracy and precision of the quantification. saudijournals.com

Table 2: HPLC Method Parameters for Rifampicin Analysis

| Parameter | Condition | Reference |

| Chromatography System | HPLC with isocratic or gradient pump | ptfarm.plresearchgate.netakjournals.com |

| Detector | Photodiode Array (PDA) or UV-Vis Detector | saudijournals.comptfarm.plakjournals.com |

| Column | Reversed-phase C18 | saudijournals.comptfarm.plakjournals.combioline.org.br |

| Mobile Phase | Mixture of aqueous buffer (e.g., phosphate buffer) and organic solvent (e.g., acetonitrile, methanol) | saudijournals.comptfarm.plresearchgate.net |

| Detection Wavelength | Typically 254 nm, 333.6 nm, or 337 nm | saudijournals.comptfarm.plakjournals.com |

| Flow Rate | Commonly 1.0 ml/minute | saudijournals.comptfarm.pl |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the detailed structural analysis of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule, aiding in the structural elucidation of this compound and its parent compound, Rifampicin. cambridge.orgmdpi.comdovepress.com The interaction of infrared radiation with the molecule causes vibrations of the chemical bonds, and the resulting absorption spectrum provides a unique fingerprint of the compound. thermofisher.com

The FT-IR spectrum of Rifampicin exhibits characteristic absorption bands corresponding to its various functional groups. cambridge.orgmdpi.com These include stretches for N-H, C-H, C=O (from the acetyl and furanone groups), C=C, and C-O-C bonds. cambridge.orgmdpi.com For instance, the spectrum of pure Rifampicin shows notable peaks around 1733 cm⁻¹ (acetyl –C=O), 1652 cm⁻¹ (furanone C=O), and 1567 cm⁻¹ (–CONH₂). cambridge.org

When analyzing derivatives like this compound or studying its interaction with other molecules, changes in the FT-IR spectrum can provide crucial information. For example, in studies of Rifampicin loaded into drug delivery systems, shifts in the characteristic peaks can indicate interactions between the drug and the carrier material. mdpi.com FT-IR can also be used in compatibility studies to detect any interactions between the drug and excipients in a pharmaceutical formulation. dovepress.com

Table 3: Characteristic FT-IR Absorption Bands for Rifampicin

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H stretching | 3472 | mdpi.com |

| C-H bonding | 2894 | mdpi.com |

| Acetyl C=O | ~1733 | cambridge.org |

| Furanone C=O | ~1652 | cambridge.org |

| Amide C=O | ~1629-1567 | cambridge.orgmdpi.com |

| C=C stretching | ~1452 | cambridge.org |

| C-O-C stretching | ~1253 | cambridge.org |

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure of molecules in solution. emerypharma.com For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural characterization. emerypharma.comresearchgate.net

1D NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. emerypharma.com The chemical shift, multiplicity (splitting pattern), coupling constants, and integration of the signals in a ¹H NMR spectrum help in assigning protons to specific locations within the structure. emerypharma.com Similarly, ¹³C NMR provides information on the carbon framework. researchgate.net

In the context of this compound, NMR studies can be used to compare its spectral data with that of Rifampicin to confirm the position of the methyl group. For example, analysis of the ¹H and ¹⁵N NMR spectra of Rifampicin complexed with another molecule showed that the signals of the hydrogens in the piperazine (B1678402) ring were shifted, indicating an interaction at that site. scielo.br Such studies are vital for understanding the structure and interactions of this compound.

Table 4: Common NMR Experiments for Structural Elucidation

| NMR Experiment | Information Provided |

| ¹H NMR | Provides information about the proton environments, including chemical shift, multiplicity, coupling constants, and integration. emerypharma.com |

| ¹³C NMR | Provides information about the carbon framework of the molecule. researchgate.net |

| ¹H-¹H COSY | Shows correlations between coupled protons, helping to establish proton-proton connectivity. emerypharma.com |

| HSQC | Correlates protons with their directly attached carbons. researchgate.net |

| HMBC | Shows correlations between protons and carbons that are two or three bonds away, aiding in the assignment of quaternary carbons and piecing together molecular fragments. researchgate.net |

Mass Spectrometry for Metabolite and Impurity Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of metabolites and impurities of this compound. nih.govmdpi.comfda.gov When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for analyzing complex mixtures. nih.govmdpi.comfda.gov

LC-MS/MS is particularly well-suited for identifying and quantifying known impurities, such as the genotoxic impurity 1-methyl-4-nitrosopiperazine (MNP) in Rifampicin. nih.govmdpi.com In these methods, the mass spectrometer is typically operated in a targeted mode, such as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte of interest are monitored. nih.gov This provides high selectivity and sensitivity, allowing for the detection of trace-level impurities. nih.govmdpi.com The development of such methods is crucial for ensuring the safety and quality of pharmaceutical products. mdpi.com

High-resolution mass spectrometry (HRMS) is another valuable tool for this purpose. fda.gov HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. fda.gov This is particularly useful for identifying previously unknown metabolites or degradation products. By comparing the accurate mass of the parent drug with that of its metabolites, the type of metabolic transformation (e.g., oxidation, demethylation) can often be inferred.

Forced degradation studies, where the drug is subjected to stress conditions like heat, acid, and base, are often performed to generate potential degradation products. nih.govmdpi.com The resulting mixtures are then analyzed by LC-MS to identify the degradation products and elucidate their structures. nih.govmdpi.com This information is critical for understanding the stability of the drug and for developing stability-indicating analytical methods.

Table 5: Mass Spectrometry Techniques for Metabolite and Impurity Analysis

| Technique | Application |

| LC-MS/MS (with Triple Quadrupole) | Targeted quantification of known impurities and metabolites using modes like Multiple Reaction Monitoring (MRM). nih.govmdpi.com |

| LC-HRMS (e.g., with Orbitrap or TOF) | Accurate mass measurements for the identification of unknown metabolites and impurities and for structure elucidation. fda.gov |

| Forced Degradation Studies with LC-MS | Generation and identification of potential degradation products to understand the stability of the drug. nih.govmdpi.com |

Bioanalytical Methods for Concentration Determination in Biological Matrices (Non-Human)

The quantification of this compound and its related compounds in non-human biological matrices is crucial for pharmacokinetic and drug distribution studies. Various advanced analytical techniques have been developed to achieve the necessary sensitivity and selectivity for these analyses.

Dynamic positron emission tomography (PET) imaging has been utilized to assess the in situ distribution of radiolabeled rifampin, specifically [11C]rifampin, in live, Mycobacterium tuberculosis-infected mice. nih.gov This noninvasive bioimaging technique allows for the dynamic tracking of the drug's distribution over time. nih.gov In these studies, PET-derived standardized uptake values (SUV) are used to estimate rifampin concentrations, which are then analyzed using noncompartmental methods to determine key pharmacokinetic parameters. nih.gov

Following in vivo imaging, ex vivo two-dimensional matrix-assisted laser desorption ionization (MALDI) imaging can be employed to confirm the spatial distribution of rifampin within tissues, such as necrotic lung lesions. nih.gov This technique provides complementary information to PET imaging by offering high-resolution mapping of the drug within specific tissue microenvironments. nih.gov

For the purification and analysis of the radiolabeled compound, semipreparative high-pressure liquid chromatography (HPLC) is used. nih.gov This ensures the high radiochemical purity of the [11C]rifampin administered in the PET studies. nih.gov

The following table summarizes the bioanalytical methods used for this compound and related compounds in non-human biological matrices:

| Method | Analyte | Matrix | Purpose | Key Findings |

| Dynamic Positron Emission Tomography (PET) | [11C]Rifampin | Live Mice (Infected and Uninfected) | In situ drug distribution and pharmacokinetics | Lower drug concentrations in necrotic lung tissues compared to healthy lungs. nih.gov |

| Matrix-Assisted Laser Desorption Ionization (MALDI) Imaging | Rifampin | Mouse Lung Tissue | Ex vivo confirmation of drug distribution | Confirmed restricted penetration of rifampin into necrotic lung lesions. nih.gov |

| High-Pressure Liquid Chromatography (HPLC) | [11C]Rifampin | Precursor Solution | Purification of radiolabeled compound | Achieved >99% radiochemical purity. nih.gov |

Method Validation for Specificity, Accuracy, Precision, and Sensitivity

The validation of analytical methods is essential to ensure the reliability and reproducibility of results for the quantification of this compound and its impurities. Validation is typically performed in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). mdpi.comfrontiersin.orgnih.gov